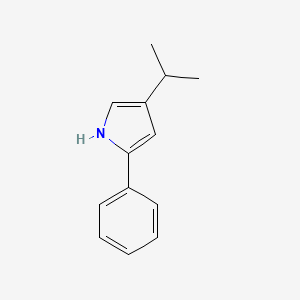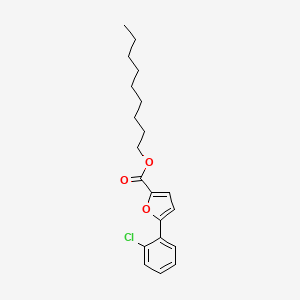
Nonyl 5-(2-chlorophenyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl 5-(2-chlorophenyl)furan-2-carboxylate is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a nonyl group and a 2-chlorophenyl group at the 5-position and a carboxylate group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 5-(2-chlorophenyl)furan-2-carboxylate typically involves the esterification of 5-(2-chlorophenyl)furan-2-carboxylic acid with nonanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nonyl 5-(2-chlorophenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Nonyl 5-(2-chlorophenyl)furan-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Nonyl 5-(2-chlorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionine aminopeptidase, an enzyme involved in protein synthesis . This inhibition can lead to the disruption of essential cellular processes in bacteria, making it a potential antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluorine and nitro group instead of chlorine.
5-Phenyl-furan-2-carboxylic acid: Lacks the nonyl group and chlorine substitution but shares the furan and carboxylic acid moieties.
Benzofuran derivatives: These compounds have a benzene ring fused to a furan ring and exhibit a wide range of biological activities.
Uniqueness
Nonyl 5-(2-chlorophenyl)furan-2-carboxylate is unique due to the presence of the nonyl group, which can influence its lipophilicity and biological activity. The chlorine substitution on the phenyl ring also imparts distinct chemical reactivity compared to other halogenated derivatives.
Propiedades
Número CAS |
189749-12-0 |
|---|---|
Fórmula molecular |
C20H25ClO3 |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
nonyl 5-(2-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C20H25ClO3/c1-2-3-4-5-6-7-10-15-23-20(22)19-14-13-18(24-19)16-11-8-9-12-17(16)21/h8-9,11-14H,2-7,10,15H2,1H3 |
Clave InChI |
QWVMKFBXYQKPSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
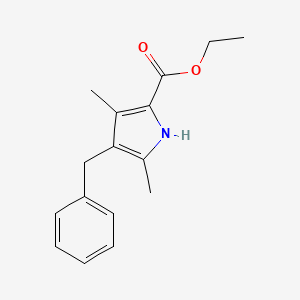
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
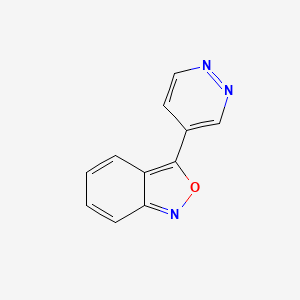
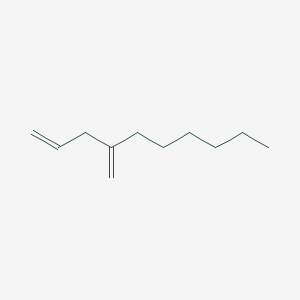
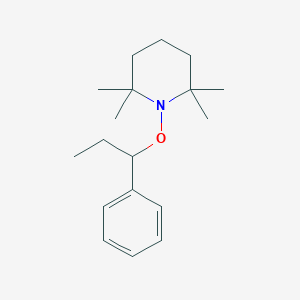
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
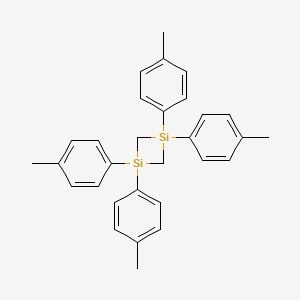
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

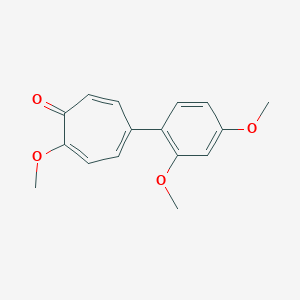
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
